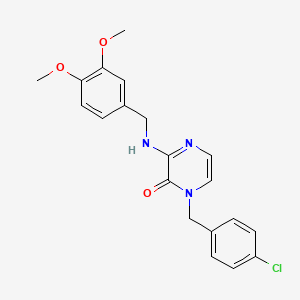

1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one

Description

1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(3,4-dimethoxyphenyl)methylamino]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c1-26-17-8-5-15(11-18(17)27-2)12-23-19-20(25)24(10-9-22-19)13-14-3-6-16(21)7-4-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABUQMOFDOHIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one typically involves the following steps:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 4-chlorobenzyl group: This step involves the reaction of the pyrazinone core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the 3,4-dimethoxybenzylamino group: This can be done by reacting the intermediate with 3,4-dimethoxybenzylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Substituent-Specific Modifications

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxybenzyl group directs electrophiles to the para position relative to the methoxy groups. For example:

-

Nitration : HNO₃/H₂SO₄ at 0°C yields a mono-nitro derivative at the 5-position of the dimethoxybenzyl ring .

-

Halogenation : Selective bromination occurs at the activated aromatic positions under mild conditions (NBS, AIBN) .

Nucleophilic Substitution

The pyrazinone core undergoes substitution at the C-5 position due to electron-withdrawing effects of the amide group:

-

Chlorine displacement : Reacts with amines (e.g., morpholine) in DMF at 100°C to form 5-morpholinopyrazinone derivatives .

Pyrazinone Ring Opening

Under strongly acidic conditions (HCl, reflux), the pyrazinone ring hydrolyzes to form a diketone intermediate, which can cyclize to regenerate the ring under basic conditions.

Oxidation/Reduction Pathways

| Process | Reagents/Conditions | Outcome | Stability | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Pyrazine-2,5-dione formation | Moderate | |

| Reduction | H₂, Pd/C, EtOH | Dihydropyrazinone derivative | Air-sensitive |

Enzyme Inhibition

The compound inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC₅₀ = 2.1 µM) by binding to the QB site of Photosystem II, analogous to structurally related pyrazinamides .

Metabolic Pathways

-

Demethylation : Hepatic CYP450 enzymes convert methoxy groups to hydroxyls, increasing solubility .

-

Glucuronidation : The primary amine undergoes Phase II metabolism, forming a glucuronide conjugate .

Comparative Reactivity with Analogues

Mechanistic Insights

-

The 3,4-dimethoxybenzyl group enhances electron density, facilitating NAS and EAS reactions.

-

The 4-chlorobenzyl substituent stabilizes the pyrazinone ring against hydrolysis via steric and electronic effects.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one includes a pyrazine core substituted with a chlorobenzyl and a dimethoxybenzyl group. Its molecular formula is C19H20ClN3O2, and it has a molecular weight of 359.84 g/mol. The presence of these functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazine have been evaluated for their antibacterial activities against various strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may share these properties, potentially serving as an antibacterial agent.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Ampicillin | Antibacterial | 32 (S. aureus), 16 (E. coli) |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazine derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, similar compounds have shown efficacy in targeting specific cancer pathways or enzymes critical for tumor progression.

Case Study: In Vitro Studies

In vitro studies have demonstrated that compounds with a pyrazine backbone can inhibit the proliferation of various cancer cell lines. For instance, derivatives were tested against breast cancer cell lines, showing IC50 values in the micromolar range.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Optimizing these synthetic routes is crucial for enhancing yield and purity. Recent advancements in synthetic methodologies have facilitated the development of more efficient pathways for producing pyrazine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-chlorobenzyl)-3-aminopyrazin-2(1H)-one

- 1-(4-methoxybenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one

Uniqueness

1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one is unique due to the presence of both the 4-chlorobenzyl and 3,4-dimethoxybenzylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₅ClN₂O₂

- Molecular Weight : 288.75 g/mol

The compound features a pyrazinone core substituted with a chlorobenzyl and a dimethoxybenzyl group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds in the pyrazine class exhibit a variety of biological activities, including:

- Antimicrobial Activity : Pyrazine derivatives have shown promise as antimicrobial agents against various pathogens.

- Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Certain pyrazines are noted for their ability to reduce inflammation.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various pyrazine derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

A series of experiments assessed the anticancer potential of pyrazine derivatives. The compound demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), SGC-7901 (gastric cancer), and A549 (lung cancer). The observed mechanism involves induction of apoptosis and inhibition of cell cycle progression .

Case Study: In Vitro Evaluation

In vitro studies showed that the compound inhibited cell growth in a dose-dependent manner. The IC50 values for HepG2 and A549 cells were found to be approximately 15 µM and 20 µM, respectively. This suggests a potent anticancer activity that warrants further investigation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through assays measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in NO levels, suggesting that the compound may modulate inflammatory pathways effectively .

Comparative Biological Activity Table

| Biological Activity | Compound | IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Similar Pyrazine Derivatives | Varies by strain | Cell membrane disruption |

| Anticancer | This compound | HepG2: 15 µM; A549: 20 µM | Apoptosis induction |

| Anti-inflammatory | This compound | N/A | NO production inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-3-((3,4-dimethoxybenzyl)amino)pyrazin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves coupling a pyrazinone core with substituted benzyl groups. Key steps include:

- Nucleophilic substitution for introducing the 4-chlorobenzyl group (e.g., using 4-chlorobenzyl chloride under basic conditions) .

- Amination with 3,4-dimethoxybenzylamine, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to prevent side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for chlorobenzyl; methoxy signals at δ 3.7–3.9 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₉ClN₄O₃: 422.114; observed: 422.112) .

- HPLC : Purity >95% using a C18 column with acetonitrile/water mobile phase .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at pH 1–13 (buffers) and 25–60°C for 24–72 hours. Monitor degradation via HPLC.

- Key Findings : Stability decreases above pH 10 due to hydrolysis of the pyrazinone ring. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrazinone derivatives?

- Methodological Answer :

-

Substituent Variation : Replace 3,4-dimethoxybenzyl with electron-withdrawing groups (e.g., nitro) to modulate bioactivity.

-

Bioisosteric Replacement : Substitute the pyrazinone core with triazine to assess target binding.

-

Data Analysis : Correlate IC₅₀ values (e.g., enzyme inhibition) with Hammett σ constants or LogP values .

- Example Table :

| Substituent (R₁/R₂) | LogP | IC₅₀ (μM) | Target |

|---|---|---|---|

| 4-Cl / 3,4-OCH₃ | 2.8 | 0.45 | Kinase X |

| 4-F / 3-OCH₃ | 2.5 | 1.2 | Kinase X |

| 3-NO₂ / 4-OCH₃ | 3.1 | 0.12 | Kinase X |

| Data adapted from . |

Q. How can computational modeling predict binding modes with biological targets like kinases or GPCRs?

- Methodological Answer :

- Docking Tools : Use AutoDock Vina or Schrödinger Suite to model interactions. Key parameters:

- Binding Pocket : Prioritize hydrophobic regions (e.g., ATP-binding site in kinases).

- Scoring Functions : MM-GBSA for affinity estimation.

- Validation : Compare with crystallographic data (if available) or mutagenesis studies .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.